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Compound of Interest |
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Compound Name:
Hydroxyundecyloxy)benzaldehyde

CAS No.: 124389-14-6
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Executive Summary & Chemical Profile

4-(11-Hydroxyundecyloxy)benzaldehyde serves as a "Janus" molecule in organic materials
science. It possesses two distinct reactive termini: an aldehyde (electrophilic, ready for Schiff
base or Knoevenagel condensation) and a primary alcohol (nucleophilic, ready for esterification
or conversion to thiols/acrylates). Its 11-carbon alkyl spacer provides the necessary flexibility
and hydrophobic exclusion zone required for organizing liquid crystalline mesophases.

Physicochemical Data Table
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Property Specification

CAS Number 124389-14-6

IUPAC Name 4-[(11-Hydroxyundecyl)oxy]benzaldehyde
Molecular Formula C1sH2803

Molecular Weight 292.42 g/mol

Appearance White to off-white crystalline powder
Melting Point 62.0 - 66.0 °C

Soluble in CHCI3, DMSO, MeOH; Insoluble in

Solubility .
water

Synthesis & Reaction Pathway

The synthesis follows a standard Williamson Etherification protocol. This method is preferred
for its high yield and ability to preserve the oxidation state of the aldehyde without protecting
groups, provided mild bases are used.

Experimental Protocol

Reagents: 4-Hydroxybenzaldehyde (1.0 eq), 11-Bromo-1-undecanol (1.1 eq), Potassium
Carbonate (K2COs, 2.5 eq), Potassium lodide (KI, cat.), Acetone or DMF.[1][2][3][4][5][6]

» Activation: Dissolve 4-hydroxybenzaldehyde in anhydrous acetone/DMF. Add K2COs and stir
at room temperature for 30 minutes to generate the phenoxide anion.

o Alkylation: Add 11-bromo-1-undecanol and a catalytic amount of Kl (to generate the more
reactive alkyl iodide in situ).

o Reflux: Heat the mixture to reflux (60°C for acetone, 80°C for DMF) for 12—18 hours.

» Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate. Precipitate in cold
water or extract with Ethyl Acetate.[4]
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 Purification: Recrystallize from Ethanol/Water (1:1) or purify via silica gel chromatography
(Hexane:EtOAc 7:3).

11-Bromo-1-undecanol
(Electrophile)

+ Start2
+ K2CO3 SN2 Attack
4-Hydroxybenzaldehyde Deprotonation p| Phenoxide (Reflux) p| 4-(11-Hydroxyundecyloxy)
(Nucleophile) Intermediate benzaldehyde

Click to download full resolution via product page
Figure 1: Williamson ether synthesis pathway showing the SN2 coupling mechanism.

Spectroscopic Characterization

The following data represents the standard spectroscopic signature for high-purity (>98%)
material.

A. Nuclear Magnetic Resonance (*H NMR)

The *H NMR spectrum is characterized by the distinct AA'BB' aromatic system and the
separation of the ether-linked methylene from the alcohol-linked methylene.

Solvent: CDClIs (7.26 ppm ref) | Frequency: 400 MHz[7]
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B. Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the bifunctional nature of the molecule, showing both the carbonyl

and hydroxyl stretches.

e 3250 — 3450 cm~1 (Broad): O-H stretching (Intermolecular H-bonding of the terminal

alcohol).

e 2915, 2848 cm~* (Sharp): C-H stretching (Asymmetric/Symmetric) of the long alkyl chain.

e 2735, 2840 cm~1 (Weak): C-H stretching of the Aldehyde (Fermi resonance doublet).
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e 1685 cm~* (Strong): C=0 stretching (Conjugated Aldehyde).
e 1601, 1578 cm~1: C=C Aromatic ring skeletal vibrations.

e 1255 cm~1 (Strong): C-O-C Asymmetric stretching (Aryl alkyl ether).

C. Mass Spectrometry (ESI-MS)

e Molecular lon: [M+H]* = 293.4 Da
e Sodium Adduct: [M+Na]* = 315.4 Da (Common in ESI due to trace salts).

o Fragmentation: Loss of water [M-18] is often observed in the alcohol fragment.

Structural Logic & Assighment

The following diagram illustrates the correlation between the chemical structure and the
resulting NMR signals, ensuring the user understands the causality of the shifts.
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Figure 2: Logic map correlating electronic effects (shielding/deshielding) to observed chemical
shifts.
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Applications & Handling
Key Applications

 Liquid Crystal Mesogens: The long alkyl tail promotes smectic phase formation when the
aldehyde is condensed with aniline derivatives.

o Surface Modification: The hydroxyl group can be converted to a thiol (via
tosylation/thioacetate) for SAM formation on Gold, presenting the aldehyde at the surface for
protein immobilization.

o Photopolymerizable Monomers: Reaction of the -OH group with acryloyl chloride yields a
monomer used in cross-linked liquid crystal elastomers.

Stability & Storage

 Air Sensitivity: The aldehyde is susceptible to oxidation to benzoic acid (CisH2804) upon
prolonged exposure to air.

o Storage: Store under inert gas (Argon/Nitrogen) at 2—8°C.

o Re-purification: If the aldehyde peak (9.88 ppm) diminishes and a broad acid peak appears
(>11 ppm), recrystallize from Ethanol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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